molecular formula C8H5Br2NO B8814065 5,6-Dibromo-1,3-dihydroindol-2-one CAS No. 612487-49-7

5,6-Dibromo-1,3-dihydroindol-2-one

Cat. No. B8814065
CAS RN: 612487-49-7
M. Wt: 290.94 g/mol
InChI Key: MVPGDKVBKNRUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dibromo-1,3-dihydroindol-2-one is a chemical compound. It is a derivative of indole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of 3,3-dibromo-1,3-dihydroindol-2-ones, which are useful precursors of Indole-2,3-diones, are readily formed by the reaction of either 3-bromoindoles or indoles with 2 or 3 mol equiv. of N-bromosuccinimide, respectively, in aqueous t-butyl alcohol .


Chemical Reactions Analysis

The chemical reactions involving 3,3-dibromo-1,3-dihydroindol-2-ones involve the reaction of either 3-bromoindoles or indoles with 2 or 3 mol equiv. of N-bromosuccinimide, respectively, in aqueous t-butyl alcohol .

properties

CAS RN

612487-49-7

Molecular Formula

C8H5Br2NO

Molecular Weight

290.94 g/mol

IUPAC Name

5,6-dibromo-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5Br2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12)

InChI Key

MVPGDKVBKNRUMN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Bromooxindole (0.168 g, 0.8 mmol) was dissolved in acetic acid (4 mL) and stirred for 5 min at room temperature. N-Bromosuccinimide (0.14 g, 0.8 mmol) was added and the yellow reaction mixture was stirred for 3 h at ambient temperature. The mixture was poured onto ice and the resulting precipitate was collected by filtration and dried in vacuo to give 0.192 g (83% yield) of the title compound as a white solid: 1H NMR (DMSO-d6, 400 MHz) δ 10.61 (s, 1 H), 7.60 (s, 1 H), 7.14 (s, 1 H), 3.52 (s, 2 H).
Quantity
0.168 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step Two
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.